molecular formula C8H7ClFIO B14038307 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene

Cat. No.: B14038307
M. Wt: 300.49 g/mol
InChI Key: CYWROHANKWCVPX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, making it distinct from its similar counterparts .

Properties

Molecular Formula

C8H7ClFIO

Molecular Weight

300.49 g/mol

IUPAC Name

5-chloro-2-ethoxy-1-fluoro-3-iodobenzene

InChI

InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3

InChI Key

CYWROHANKWCVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

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